Targeting PRMT4 (CARM1) with Nanomolar Potency: A Differentiator from Generic Kinase Piperazinylpyrimidine Scaffolds
The target compound inhibits human full-length PRMT4 with an IC50 of 42 nM [1]. This compares favorably to other piperazinylpyrimidine derivatives initially discovered in the Shallal series, which showed no significant PRMT4 activity. This potency is also comparable to specialized PRMT4 tool inhibitors like PRMT4-IN-3 (IC50 = 37 nM) , which represents a cross-study comparable benchmark.
| Evidence Dimension | PRMT4 (CARM1) inhibition IC50 |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | PRMT4-IN-3 (compound 56): 37 nM; Shallal et al. compound 4: no significant activity reported |
| Quantified Difference | Target compound is within 1.1-fold of the specialized PRMT4 inhibitor PRMT4-IN-3; activity is gained relative to an earlier lead (compound 4) from the same scaffold series. |
| Conditions | In vitro enzymatic assay: human full-length PRMT4 (1–608 residues) expressed in 293F cells, pre-incubated with compound, methylation activity measured. |
Why This Matters
This quantitative potency for PRMT4, a key epigenetic target in multiple cancer types, is not a class-wide property of piperazinylpyrimidines, making this compound a specific procurement choice for epigenetic drug discovery programs.
- [1] BindingDB Entry BDBM50194773 (CHEMBL3939593), accessed via bindingdb.org. Affinity Data for PRMT4 inhibition (IC50: 42 nM). Data curated by ChEMBL/Icahn School of Medicine at Mount Sinai. View Source
